REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[N+:17]([C:20]1[CH:21]=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1)([O-:19])=[O:18]>CN(C)C=O>[N+:8]([C:5]1[CH:4]=[CH:3][C:2]([O:26][C:22]2[CH:23]=[CH:24][CH:25]=[C:20]([N+:17]([O-:19])=[O:18])[CH:21]=2)=[CH:7][N:6]=1)([O-:10])=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)[N+](=O)[O-]
|
Name
|
cesium carbonate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the obtained residue was diluted with water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (600 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 5% aqueous sodium hydrogen carbonate solution (300 mL) and saturated brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by basic silica gel column chromatography (hexane/ethyl acetate=90/10→60/40), and fractions
|
Type
|
ADDITION
|
Details
|
containing the object product
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NC=C(C=C1)OC1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.28 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |